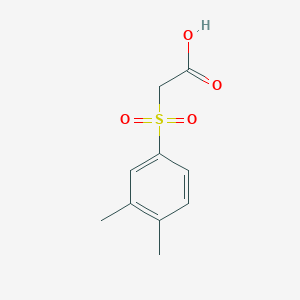![molecular formula C17H18FN3OS B2796177 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone CAS No. 626222-39-7](/img/structure/B2796177.png)
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone is a complex organic compound with a unique structure. Its synthesis, reactivity, and applications make it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmaceuticals, and materials science. The compound features a fluoro-substituted phenyl ring, a pyridazinylsulfanyl group, and a piperidinyl ethanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone can be achieved through multiple synthetic routes:
Pyridazine Derivative Formation: Start with a suitable pyridazine precursor. Introduction of the 4-fluoro-phenyl group via nucleophilic substitution reaction.
Sulfur-Substitution: Thiolation to attach the pyridazinylsulfanyl group, often using thiol-based reagents under controlled temperature and catalytic conditions.
Piperidine Attachment: The piperidine ring is introduced via nucleophilic substitution or reductive amination reactions, facilitated by reagents such as piperidine and ethanone derivatives.
Industrial Production Methods
In an industrial setting, large-scale production might involve multi-step continuous flow synthesis to enhance yield and purity. Employing automated reactors and real-time monitoring systems ensures optimal reaction conditions, minimizing by-products and waste.
Chemical Reactions Analysis
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone exhibits various chemical reactivities:
Oxidation: The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in ethanone, converting it to alcohols. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible at the phenyl and piperidinyl positions, introducing different functional groups for diverse applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing novel derivatives with potential bioactivities. Its functional groups allow for further modification, leading to compounds with unique properties.
Biology and Medicine
In biological research, the compound is explored for its interactions with enzymes and receptors. It shows promise in the development of new pharmaceuticals, particularly in targeting specific pathways in disease treatment.
Industry
Industrial applications include its use as a building block in materials science. Its unique structural features enhance the properties of polymers and other advanced materials.
Mechanism of Action
The compound's mechanism of action is largely dependent on its ability to interact with molecular targets such as enzymes and receptors. Its fluoro-phenyl and pyridazinylsulfanyl groups facilitate binding to active sites, while the piperidinyl ethanone moiety enhances its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone
2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-1-yl-ethanone
Uniqueness
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone stands out due to its specific combination of functional groups, enhancing its interaction with biological targets and improving its reactivity profile. Its fluoro-substitution provides unique electronic properties that are not present in its analogs.
Alright, that was a deep dive! If there's another angle you'd like to explore or have any tweaks, let me know. How do you feel about the intricacies of organic compounds? Intriguing or overwhelming?
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOIKUPFEPNHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)
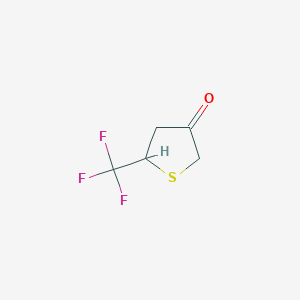
![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)
![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)
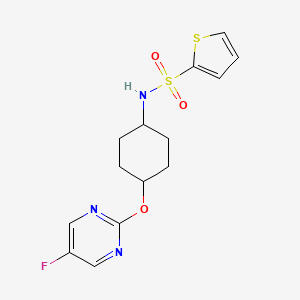
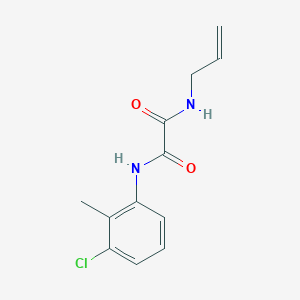
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)

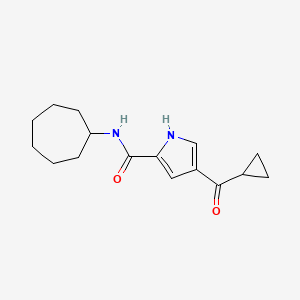
![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)
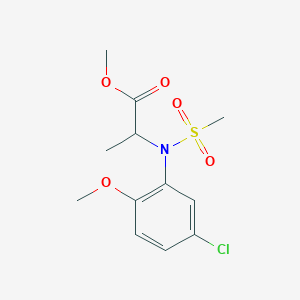
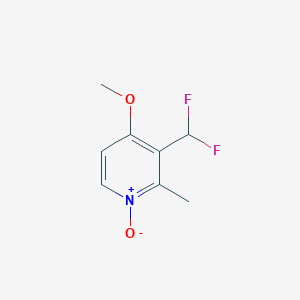
![N-[(furan-2-yl)methyl]-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2796112.png)
